(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol is a chiral compound with significant potential in various fields of scientific research. The presence of both amino and hydroxyl functional groups, along with a trifluoromethyl-substituted aromatic ring, makes this compound an interesting subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-(trifluoromethyl)benzaldehyde and ®-3-amino-1-propanol.
Condensation Reaction: The aldehyde group of 3-amino-5-(trifluoromethyl)benzaldehyde reacts with the amino group of ®-3-amino-1-propanol under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds with active sites, while the trifluoromethyl group enhances its lipophilicity and binding affinity. This combination of interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol: shares structural similarities with other trifluoromethyl-substituted compounds, such as:
Uniqueness
The unique combination of functional groups in this compound, along with its chiral center, distinguishes it from other similar compounds
Properties
Molecular Formula |
C10H13F3N2O |
---|---|
Molecular Weight |
234.22 g/mol |
IUPAC Name |
(3R)-3-amino-3-[3-amino-5-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)7-3-6(4-8(14)5-7)9(15)1-2-16/h3-5,9,16H,1-2,14-15H2/t9-/m1/s1 |
InChI Key |
HAJKAQUADGENDV-SECBINFHSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)[C@@H](CCO)N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.